molecular formula C18H19N5O3 B4895104 N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

Cat. No.: B4895104
M. Wt: 353.4 g/mol
InChI Key: NPIYWVHIXKVKQA-UHFFFAOYSA-N
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Description

N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Properties

IUPAC Name

N-benzyl-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-23(25)18-14(19-12-13-7-3-1-4-8-13)11-15(16-17(18)21-26-20-16)22-9-5-2-6-10-22/h1,3-4,7-8,11,19H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYWVHIXKVKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the benzoxadiazole ring.

    Piperidinylation: Substitution of a hydrogen atom with a piperidin-1-yl group.

    Benzylation: Addition of a benzyl group to the nitrogen atom.

Each step would require specific reagents and conditions, such as acids for nitration, bases for substitution reactions, and appropriate solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or marker in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the piperidin-1-yl group.

    4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine: Lacks the benzyl group.

    N-benzyl-2,1,3-benzoxadiazol-5-amine: Lacks both the nitro and piperidin-1-yl groups.

Uniqueness

N-benzyl-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is unique due to the combination of functional groups, which can impart specific chemical and biological properties. The presence of the nitro group, piperidin-1-yl group, and benzyl group can influence its reactivity, solubility, and interaction with biological targets.

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